(4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
is a chemical compound with the molecular formula C19H23ClN4O2
. It has been used in research and is not intended for human or veterinary use. This compound has been found in complex with human 17beta-hydroxysteroid dehydrogenase type 5 .
Scientific Research Applications
Anticancer and Antituberculosis Studies
(4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone derivatives have been explored for their potential in treating cancer and tuberculosis. A study conducted by Mallikarjuna et al. (2014) synthesized a series of these derivatives and tested them for in vitro anticancer activity against the human breast cancer cell line MDA-MB-435. Some derivatives exhibited significant anticancer activity. The same study also screened these compounds for antituberculosis activity, finding that some derivatives showed notable efficacy in this area as well (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with (4-Chlorophenyl)(piperazin-1-yl)methanone and tested them for antimicrobial and anticancer properties. Their findings suggest that some of these compounds have higher anticancer activity than the reference drug doxorubicin, in addition to exhibiting good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Antihistamines
Venkat Narsaiah and Narsimha (2011) developed a simple and efficient route for synthesizing antihistamine drugs using intermediates that include (4-Chlorophenyl)(phenyl)methanone. This research contributes to the field of medicinal chemistry, particularly in the development of drugs for treating allergic reactions (Venkat Narsaiah & Narsimha, 2011).
Neuroprotective Activities
Research by Zhong et al. (2020) into aryloxyethylamine derivatives, including compounds with (4-Chlorophenyl)piperazin-1-yl)methanone structures, showed potential neuroprotective effects against glutamate-induced cell death. These findings suggest a promising avenue for developing new anti-ischemic stroke agents (Zhong, Gao, Xu, Qi, & Wu, 2020).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, and inhibitors of AKR1C3 are of interest as potential drugs for leukemia and hormone-related cancers .
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target through h-bonding between the carbonyl oxygen of the drug and specific amino acids in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit may provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with specific residues .
Biochemical Pathways
Given its potential interaction with akr1c3, it may influence the metabolism of steroids and prostaglandins, which are involved in a variety of physiological processes including inflammation, immune response, and hormone regulation .
Result of Action
If it acts as an inhibitor of akr1c3, it could potentially disrupt the metabolism of steroids and prostaglandins, leading to alterations in cellular signaling and potentially exerting anti-inflammatory and anti-cancer effects .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJWUKCSSEWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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